molecular formula C8H15N B13173190 2-Azabicyclo[3.2.2]nonane

2-Azabicyclo[3.2.2]nonane

Cat. No.: B13173190
M. Wt: 125.21 g/mol
InChI Key: NGERQMAWGVKQNJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.2.2]nonane is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azabicyclo[3.2.2]nonane can be synthesized through various methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-ones with hydroxylamine-O-sulfonic acid in glacial acetic acid, followed by refluxing overnight at 145°C . Another method includes the Schmidt or Beckmann reactions followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acid chlorides to form amides, which can then be reduced to amines using lithium aluminium hydride (LiAlH4) .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amides and amines .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-azabicyclo[3.2.2]nonane

InChI

InChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2

InChI Key

NGERQMAWGVKQNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CCN2

Origin of Product

United States

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